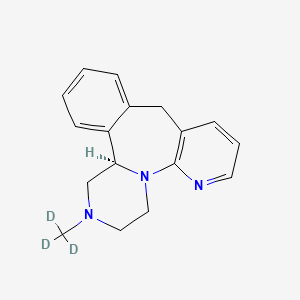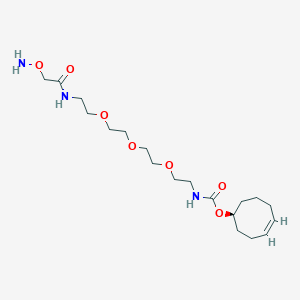
TCO-PEG3-oxyamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCO-PEG3-oxyamine is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . It contains a trans-cyclooctene (TCO) moiety and an oxyamine group, making it a versatile tool in bioorthogonal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-oxyamine involves the conjugation of a TCO moiety with a PEG3-oxyamine linker. The reaction typically employs mild conditions to ensure the stability of the functional groups. The process begins with the activation of the TCO moiety, followed by its reaction with the PEG3-oxyamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to maximize yield and purity.
化学反応の分析
Types of Reactions
TCO-PEG3-oxyamine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Cycloaddition: The TCO moiety reacts with tetrazines to form a stable dihydropyridazine linkage.
Oxime Ligation: The oxyamine group reacts with aldehydes or ketones to form oximes.
Common Reagents and Conditions
Tetrazines: Used in inverse electron demand Diels-Alder cycloaddition reactions.
Aldehydes/Ketones: Used in oxime ligation reactions.
Major Products Formed
Dihydropyridazine Linkage: Formed from the reaction with tetrazines.
科学的研究の応用
TCO-PEG3-oxyamine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates bioorthogonal reactions for labeling and imaging of biomolecules.
Medicine: Employed in drug delivery systems and the development of targeted therapies.
Industry: Used in the production of advanced materials and bioconjugates.
作用機序
TCO-PEG3-oxyamine exerts its effects through bioorthogonal reactions. The TCO moiety undergoes inverse electron demand Diels-Alder cycloaddition with tetrazines, forming a stable dihydropyridazine linkage. This reaction is highly selective and occurs under mild conditions, making it suitable for use in complex biological environments . The oxyamine group participates in oxime ligation, reacting with aldehydes or ketones to form stable oximes .
類似化合物との比較
Similar Compounds
DBCO-PEG3-oxyamine: Another PEG-based linker used in bioorthogonal chemistry.
TCO-PEG4-oxyamine: Similar to TCO-PEG3-oxyamine but with an additional ethylene glycol unit.
TCO-PEG2-oxyamine: Similar to this compound but with one less ethylene glycol unit.
Uniqueness
This compound is unique due to its optimal balance between hydrophilicity and linker length, making it highly effective in bioorthogonal reactions. The PEG3 spacer reduces aggregation, minimizes steric hindrance, and enhances solubility, making it a preferred choice for various applications .
特性
分子式 |
C19H35N3O7 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H35N3O7/c20-28-16-18(23)21-8-10-25-12-14-27-15-13-26-11-9-22-19(24)29-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16,20H2,(H,21,23)(H,22,24)/b2-1+/t17-/m1/s1 |
InChIキー |
JRVONWGHSMFTHF-WZHGYECESA-N |
異性体SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CON |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


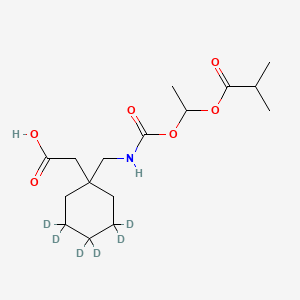
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)


![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
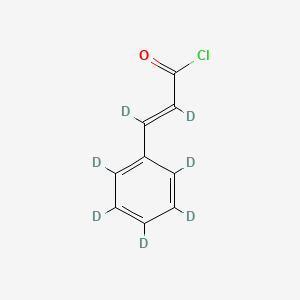
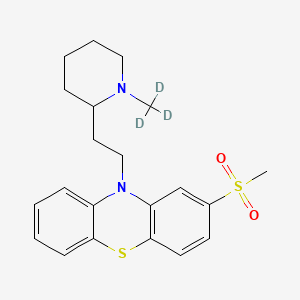
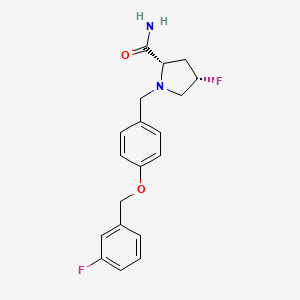
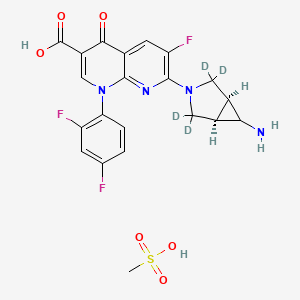
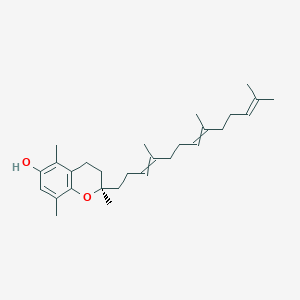
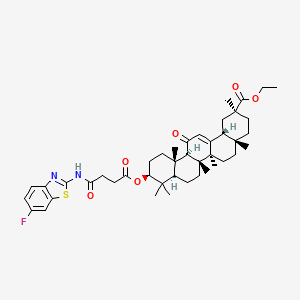
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
